Isothiazolo[5,4-b]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51925-54-3 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,2]thiazolo[5,4-b]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H |
InChI Key |
PITNYQCGMBCGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NSC3=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Isothiazolo 5,4 B Quinoline and Its Derivatives
Strategies for Isothiazole (B42339) Ring Annulation
The formation of the isothiazole ring onto a quinoline (B57606) framework is a common and effective strategy. This typically involves the cyclization of a quinoline derivative bearing reactive functional groups at the C-4 and C-5 positions, which act as the precursors for the sulfur and nitrogen atoms of the isothiazole ring.
Intramolecular cyclization is a primary method for forming the isothiazole ring on a quinoline scaffold. These reactions involve a precursor molecule that already contains all the necessary atoms for the target heterocycle, which then undergoes a ring-closing reaction.
A notable example involves the cyclization of 2(1H)-thioquinoline-3-carbaldoximes. In this two-step synthesis, 2-chloro-3-formylquinolines are first reacted with sodium sulfide (B99878) to generate a 3-formyl-quinoline-2(1H)-thione intermediate in situ. Subsequent treatment with hydroxylamine (B1172632) hydrochloride yields the crucial 2(1H)-thioquinoline-3-carbaldoxime precursor. The final annulation to the isothiazolo[5,4-b]quinoline system is achieved by refluxing the oxime intermediate with acetic anhydride (B1165640), which facilitates the dehydration and cyclization.
Another approach involves the reaction of substituted 2-alkylthio-3-acyl-4-quinolones with O-(mesitylenesulfonyl)hydroxylamine (MSH). This method leads to the formation of 3-methyl-9-alkyl-4,9-dihydroisothiazolo[5,4-b]quinolin-4-ones. The reaction proceeds via amination of the sulfur atom followed by intramolecular cyclization. Triflic anhydride has also been reported as a mild and effective reagent for promoting the synthesis of isothiazolo quinolines from appropriate oxime precursors, proceeding without the need for an additional base.
For the synthesis of this compound-3,4-dione derivatives, a key strategy involves the intramolecular nucleophilic displacement. This process starts with a suitably functionalized quinoline and proceeds through the amination of a mercapto derivative, which then cyclizes to form the target isothiazoloquinoline nucleus.
| Precursor | Reagents | Product | Reference(s) |
| 2-Chloro-3-formylquinoline | 1. Na₂S, Hydroxylamine HCl2. Acetic anhydride | This compound | |
| 2-Alkylthio-3-acyl-4-quinolone | O-(Mesitylenesulfonyl)hydroxylamine (MSH) | 3-Methyl-4,9-dihydroisothiazolo[5,4-b]quinolin-4-one | |
| 2-Hydroxyaryl ketoxime (quinoline analogue) | Triflic anhydride | Isothiazolo quinoline |
Intermolecular reactions, where two or more separate molecules combine to form the heterocyclic ring, are a cornerstone of heterocyclic chemistry. In the context of isothiazole synthesis, a general method involves the reaction of β-chlorovinylaldehydes with a sulfur and nitrogen source, such as ammonium (B1175870) thiocyanate (B1210189) or a combination of sodium sulfide and hydroxylamine.
However, the direct application of this strategy to form isothiazolo[5,4-b]quinolines has faced challenges. For instance, the attempted reaction of 2-chloro-3-formylquinolines (which contain a β-chlorovinylaldehyde-like moiety within the quinoline structure) with ammonium thiocyanate in acetone (B3395972) was reported to be unsuccessful in yielding the desired this compound product. This highlights that while general principles of intermolecular heteroannulation are informative, their applicability to complex fused systems requires specific adaptation and may not always be straightforward, often favoring intramolecular pathways as described previously.
The most prevalent strategies for synthesizing isothiazolo[5,4-b]quinolines begin with a pre-formed quinoline ring system. The functional groups on the quinoline are then manipulated to build the isothiazole ring. This approach leverages the well-established chemistry of quinolines and the availability of diverse starting materials.
The method starting from 2-chloro-3-formylquinolines is a prime example of this strategy. Here, the quinoline core is the starting scaffold upon which the isothiazole ring is constructed through the formation of a thione and an oxime, followed by cyclization. Similarly, isothiazolo[5,4-b]quinolin-3-amine (B11897860) derivatives can be prepared from isoquinoline (B145761) precursors by introducing sulfur-containing groups and executing a cyclization reaction. The synthesis of this compound-3,4-diones, which show potential as anti-infective agents, also relies on synthetic intermediates derived from a quinoline core.
| Starting Scaffold | Key Transformation | Product Type | Reference(s) |
| 2-Chloro-3-formylquinoline | Thione/oxime formation and cyclization | This compound | |
| Isoquinoline derivative | Introduction of sulfur groups and cyclization | Isothiazolo[5,4-b]quinolin-3-amine | |
| Functionalized quinoline | Amination of mercapto derivative and cyclization | This compound-3,4-dione |
Intermolecular Heteroannulation Reactions
Approaches to Construct the Quinoline Moiety
An alternative synthetic paradigm involves the construction of the quinoline ring onto a pre-existing isothiazole molecule. This route is particularly useful when starting with functionalized isothiazoles and aims to build the fused benzene (B151609) and pyridine (B92270) rings of the quinoline system.
Established methods of quinoline synthesis can be adapted to isothiazole-containing precursors. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a powerful tool for this purpose. In an analogous fashion, a suitably substituted 5-aminoisothiazole-4-carbaldehyde could react with a ketone or other methylene-active compound to construct the fused pyridine ring, thereby forming the this compound system. This strategy has been successfully applied in related heterocyclic systems, such as the synthesis of thiazolo[4,5-b]pyridines using a Friedländer protocol on a solid support.
Another classical approach is the Gould-Jacobs reaction. This method typically involves the reaction of an aniline (B41778) with an ethoxymethylidenemalonic ester or similar reagent, followed by thermal cyclization and subsequent transformations to yield a 4-hydroxyquinoline. This strategy can be envisioned starting from a 5-aminoisothiazole, which would act as the "aniline" component, to build the quinoline ring. A related synthesis of thiazolo[5,4-b]quinolines has been achieved through the cyclization of 5-(arylamino)thiazoles, demonstrating the feasibility of building the quinoline portion onto an existing five-membered sulfur-containing heterocycle.
| Isothiazole Precursor Type | Classical Reaction | Co-reactant | Reference Analogy |
| 5-Aminoisothiazole-4-carbaldehyde | Friedländer Annulation | Compound with active methylene (B1212753) group (e.g., cyclohexanone) | |
| 5-Aminoisothiazole | Gould-Jacobs Reaction | Diethyl ethoxymethylidenemalonate |
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient and atom-economical route to complex molecules. While specific examples leading directly to this compound are not widely reported, strategies from analogous systems provide a blueprint for potential applications.
For example, a domino reaction sequence involving a Knoevenagel condensation, a Michael addition, and a hetero-Thorpe–Ziegler reaction has been used to synthesize pyrano[2,3-d]thiazolo[4,5-b]pyridines. Another reported sequence for building fused heterocycles is an SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reaction. These multicomponent strategies, which rapidly build molecular complexity, could potentially be adapted to isothiazole precursors to construct the fused quinoline ring system in a highly efficient manner.
Multicomponent Reaction Strategies for Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like this compound in a single synthetic operation. beilstein-journals.orgresearchgate.net These strategies are valued for their ability to rapidly generate structural diversity from simple starting materials. beilstein-journals.org The Povarov multicomponent reaction, for instance, which involves the interaction of anilines, aldehydes, and activated olefins, is a notable MCR for synthesizing tetrahydroquinolines, which can be precursors to quinoline-based systems. beilstein-journals.org The development of novel MCRs for the assembly of various heterocyclic scaffolds fused to a tetrahydroisoquinoline core has been a subject of significant research, highlighting the potential for creating diverse compound libraries. nih.gov
Convergent and Linear Synthesis of the this compound System
Synthesis from 2-Chloro-3-Formylquinolines
A prevalent and effective starting point for the synthesis of isothiazolo[5,4-b]quinolines is the use of 2-chloro-3-formylquinolines. ijrpns.comresearchgate.netgoogle.co.inajpamc.comijpsdronline.com These precursors are readily accessible, often prepared from N-arylacetamides via the Vilsmeier-Haack reaction. researchgate.net
A convenient two-step synthesis of isothiazolo[5,4-b]quinolines has been developed starting from 2-chloro-3-formylquinolines. This method involves an initial reaction with sodium sulfide, followed by a sequence with hydroxylamine, and subsequent cyclization using acetic anhydride. researchgate.netresearchgate.net The one-pot reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium sulfide under acidic conditions in hot ethanol (B145695) initially yields 3-formyl-2-mercaptoquinolines. researchgate.netresearchgate.netsemanticscholar.org These intermediates then react with hydroxylamine and undergo cyclization with acetic anhydride to produce the final this compound product. researchgate.netresearchgate.netsemanticscholar.org
The reaction of 2-chloro-3-formylquinoline with sodium sulfide in DMF generates 3-formyl-quinoline-2(1H)thiones in situ. Subsequent addition of hydroxylamine hydrochloride and sodium acetate (B1210297) leads to the formation of 2(1H)-thioquinoline-3-carboaldoximes. The final cyclization is achieved by refluxing the carboaldoxime with an excess of acetic anhydride in hot acetic acid.
Table 1: Synthesis of this compound from 2-Chloro-3-Formylquinoline
| Step | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |
| 1 | Sodium sulfide, DMF | 3-Formyl-quinoline-2(1H)thione | - | |
| 2 | Hydroxylamine hydrochloride, Sodium acetate, DMF | 2(1H)-Thioquinoline-3-carboaldoxime | - | |
| 3 | Acetic anhydride, Acetic acid, Reflux | This compound | 74 |
The Vilsmeier-Haack reagent is instrumental not only in the preparation of the 2-chloro-3-formylquinoline precursors but also in subsequent transformations. ijrpns.comnih.govresearchgate.netclockss.org The reagent, typically a mixture of phosphorus oxychloride and a tertiary amide like DMF, is a versatile tool for formylation and cyclization reactions. nih.govresearchgate.net While direct Vilsmeier reagent-aided pathways to the this compound ring system from simpler precursors are less commonly detailed, its role in creating the key quinoline aldehyde starting material is crucial. ijrpns.comresearchgate.net
Utilizing Sodium Sulfide and Hydroxylamine Cyclization Sequences
Cyclization of Substituted Quinoline Precursors
The cyclization of appropriately substituted quinoline precursors is a fundamental strategy for constructing the this compound framework. The synthesis of thiazolo[5,4-b]quinolines, a related class of compounds, has been achieved through the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles and 5-(arylamino)-4-carbamoylthiazoles. nih.gov This highlights the general principle of using pre-functionalized quinolines or their precursors to build the fused heterocyclic system.
Preparation of Oxidized this compound Analogues
Oxidized derivatives of isothiazolo[5,4-b]quinolines have also been synthesized. ijrpns.comresearchgate.netgoogle.co.inajpamc.com Specifically, the oxidation of isothiazolo[5,4-b]quinolines with hydrogen peroxide in acetic acid yields 3(2H)-one-1,1-dioxideisothiazolo[5,4-b]quinolines. semanticscholar.org This transformation is typically carried out by refluxing the isothiazoloquinoline with 30% hydrogen peroxide in acetic acid for a short duration.
Table 2: Oxidation of this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | 30% Hydrogen peroxide, Acetic acid, 80°C, Reflux | 3(2H)-one-1,1-dioxidethis compound | 52 |
Advanced Synthetic Techniques and Sustainable Chemistry Approaches
The synthesis of isothiazolo[5,4-b]quinolines has benefited significantly from the adoption of advanced synthetic strategies. These methods aim to overcome the limitations of traditional approaches, which often require harsh conditions, such as the high temperatures (250 °C) sometimes needed for related isothiazolo[5,4-b]pyridines. The focus has shifted towards catalytic processes and non-conventional energy sources to drive reactions.
Catalytic Methods in this compound Synthesis
Catalysis offers a powerful tool for the efficient construction of complex heterocyclic frameworks like this compound. While direct catalytic routes to the core are still emerging, related syntheses of fused quinolines and isothiazoles highlight promising strategies. For instance, the oxidation of N-aryl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamides has been shown to produce isothiazolo[5,4-b]pyridines, a closely related scaffold. researchgate.net
A notable approach involves the use of triflic anhydride, which acts as a mild and efficient reagent for the cyclization of 2-(azidomethyl)phenyl(2-thienyl)methanones to form thieno[2,3-c]isothiazoles, demonstrating its utility in forming the isothiazole ring fused to another heterocycle. tandfonline.com This suggests its potential application in the final cyclization step to form the this compound system from a suitable quinoline precursor.
Furthermore, the broader field of quinoline synthesis is rich with catalytic methods that could be adapted. These include:
Gold (Au(III))-based catalysts promoting condensation/annulation pathways under mild conditions. mdpi.com
Ruthenium-grafted hydrotalcite (Ru-grafted HT) , a heterogeneous catalyst for the reaction of 2-aminobenzyl alcohol with carbonyl compounds. mdpi.com
Copper (Cu)-catalyzed annulation reactions , which have been used to synthesize various substituted quinolines. mdpi.com
The synthesis of the related isothiazolo[5,4-b] mdpi.comresearchgate.netnaphthyridine system has been achieved through the ring cyclization of 7-chloro-6-formyl-3-ester precursors with ethanolic ammonia (B1221849) in the presence of sulfur, a process that, while not strictly catalytic, points towards component-based assembly strategies. researchgate.net
Table 1: Examples of Catalytic and Reagent-Mediated Synthesis for Isothiazoloquinolines and Related Heterocycles
| Method/Reagent | Target or Related Scaffold | Key Features | Reference |
|---|---|---|---|
| Triflic Anhydride | Isothiazolo Quinolines | Mild reagent for efficient cyclization without additives or base. | tandfonline.com |
| Oxidation with DMSO-HCl | Isothiazolo[5,4-b]pyridines | Oxidative cyclization of thioamides. | researchgate.net |
| Sulfur and Ethanolic Ammonia | Isothiazolo[5,4-b] mdpi.comresearchgate.netnaphthyridines | Ring cyclization from a formyl-chloro precursor. | researchgate.net |
Non-Traditional Activation Methods (e.g., Microwave-Assisted Synthesis)
Microwave irradiation has emerged as a powerful non-traditional activation method in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. Its application in heterocyclic synthesis is well-documented, and the construction of the this compound framework and its analogues is no exception.
A significant breakthrough was the microwave-assisted synthesis of 3-methyl-isothiazolo[5,4-b]pyridine. researchgate.net In this method, the precursor was subjected to microwave heating at 120 °C for just 15 minutes in the presence of elemental sulfur, ammonium chloride, and sodium acetate in DMF to afford the target product in a 79% yield. researchgate.net This demonstrates the profound rate-enhancing effect of microwave energy.
The utility of this technique is further supported by its successful application in the synthesis of related fused heterocycles:
Isoxazolo[5,4-b]quinolines: The isosteric isoxazole (B147169) analogues have been efficiently synthesized using microwave assistance, suggesting the feasibility of translating these conditions to the isothiazole system. researchgate.net
Thiazolo[5,4-f]quinazolines: A library of these related tricyclic compounds was conveniently synthesized, with many key steps, including Dimroth rearrangements, being performed under microwave irradiation. nih.gov
Fused Quinolines: The use of montmorillonite (B579905) K10 clay under microwave irradiation in solvent-free conditions has been described for the one-pot synthesis of novel quinoline derivatives, highlighting a green chemistry approach. researchgate.net
Table 2: Microwave-Assisted Synthesis of Isothiazolo[5,4-b]pyridine and Related Heterocycles
| Product | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| 3-Methyl-isothiazolo[5,4-b]pyridine | Microwave heating at 120 °C with S, NH₄Cl, NaOAc in DMF | 15 min | 79% | researchgate.net |
| Isoxazolo[5,4-b]quinoline derivatives | Microwave irradiation | Not specified | Efficient | researchgate.net |
| Thiazolo[5,4-f]quinazolines | Microwave-assisted Dimroth rearrangement and other steps | Variable | Good | nih.gov |
Synthetic Challenges and Future Directions in this compound Access
Despite the advancements, the synthesis of isothiazolo[5,4-b]quinolines still presents several challenges. A key issue is the frequent reliance on multi-step sequences starting from pre-functionalized quinolines, such as 2-chloro-3-formylquinolines. These linear syntheses can be inefficient and generate significant waste. Another challenge is the purification of products; developing methods that are free of chromatographic purification is crucial for large-scale synthesis and industrial applicability. acs.org
Future research in this area is likely to focus on several key directions:
One-Pot and Tandem Reactions: Designing multicomponent reactions (MCRs) or cascade sequences that build the tricyclic system in a single operation from simple, readily available starting materials would represent a major advance in efficiency and sustainability.
C-H Activation/Annulation: Leveraging modern transition-metal-catalyzed C-H activation strategies to directly fuse the isothiazole ring onto a quinoline core is a highly attractive, though challenging, goal. mdpi.com This would minimize the need for pre-functionalized substrates.
Development of Novel Catalysts: The exploration of new homogeneous and heterogeneous catalysts, including recyclable magnetic nano-catalysts, could lead to milder reaction conditions, higher yields, and simplified product isolation. researchgate.net
Flow Chemistry: The use of continuous flow reactors, potentially coupled with microwave heating, could offer enhanced control over reaction parameters, improved safety for hazardous reactions, and streamlined scalability.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful method for forming N–S bonds and could be applied to the cyclization step in this compound synthesis. mdpi.com
Ultimately, the future of this compound synthesis lies in the development of robust, scalable, and sustainable methods that provide rapid access to a wide range of structurally diverse derivatives for biological evaluation and materials science applications.
Chemical Reactivity and Transformations of the Isothiazolo 5,4 B Quinoline Nucleus
Reactivity of the Isothiazole (B42339) Ring System
The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, has a distinct reactivity profile. Its behavior within the fused Isothiazolo[5,4-b]quinoline system is influenced by the annelated quinoline (B57606) moiety.
Electrophilic Aromatic Substitution
Detailed research specifically documenting electrophilic aromatic substitution reactions on the isothiazole ring portion of the this compound nucleus is not extensively available in the reviewed literature. In general, the isothiazole ring itself is considered an electron-rich aromatic system, but it is less reactive towards electrophiles than other five-membered heterocycles like pyrrole (B145914) or furan. The reaction's outcome is highly dependent on the substituents present on the ring.
Nucleophilic Aromatic Substitution
Specific examples of nucleophilic aromatic substitution occurring directly on the isothiazole ring of an unsubstituted this compound are not prominently featured in available studies. However, the isothiazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when part of an isothiazolium salt. Ring-opening reactions can also occur under the influence of certain nucleophiles. In a related system, ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates have been prepared through the nucleophilic displacement of a 4-chloro substituent, demonstrating the susceptibility of the position adjacent to the ring fusion to nucleophilic attack, although this reaction occurs on the pyridine (B92270) part of the analogous structure. orientjchem.org
Oxidation Reactions
The sulfur atom in the isothiazole ring is susceptible to oxidation. A notable transformation of the this compound nucleus is its oxidation using hydrogen peroxide (H₂O₂) in acetic acid. gcwgandhinagar.com This reaction proceeds smoothly to yield the corresponding 3(2H)-one-1,1-dioxideisothiazolo[5,4-b]quinolines. gcwgandhinagar.comuop.edu.pk This transformation highlights the reactivity of the isothiazole sulfur atom, converting it to a sulfone, which significantly alters the electronic properties of the ring system. gcwgandhinagar.comuop.edu.pk
Table 1: Oxidation of Isothiazolo[5,4-b]quinolines
| Reactant | Reagents | Product | Reference |
| This compound | 30% H₂O₂ in acetic acid | 3(2H)-one-1,1-dioxidethis compound | gcwgandhinagar.comuop.edu.pk |
Reactivity of the Quinoline Ring System
The quinoline part of the molecule behaves as a typical benzopyridine. It consists of a pyridine ring, which is electron-deficient, and a benzene (B151609) ring, which is comparatively electron-rich. This dichotomy governs its reactivity towards electrophiles and nucleophiles. slideshare.net
Electrophilic Substitution Patterns on the Fused Quinoline Moiety
The quinoline system generally undergoes electrophilic substitution on the benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. uop.edu.pkslideshare.net The preferred positions for electrophilic attack are C5 and C8. slideshare.netiipseries.org This is because the carbocationic intermediates formed by attack at these positions are more stable. clockss.org Therefore, reactions such as nitration and sulfonation of quinoline typically yield a mixture of 5- and 8-substituted products. slideshare.netiipseries.org While specific studies on the electrophilic substitution of the unsubstituted this compound are scarce, it is anticipated that the reaction would follow this established pattern, with substitution occurring on the carbocyclic part of the quinoline moiety.
Table 2: General Electrophilic Substitution Reactions on Quinoline
| Reaction | Reagents | Major Products | Reference |
| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | iipseries.org |
| Sulfonation | Fuming H₂SO₄ (at 220°C) | Quinoline-8-sulfonic acid and Quinoline-5-sulfonic acid | iipseries.org |
Nucleophilic Substitution Reactions
Nucleophilic substitution on the quinoline ring occurs preferentially on the electron-deficient pyridine ring, at positions C2 and C4. uop.edu.pkslideshare.netresearchgate.net The reactivity at these positions is enhanced if a good leaving group, such as a halogen, is present. It has been noted that nucleophilic substitution can proceed more readily on the quinoline system compared to pyridine. slideshare.net
In the context of the this compound system, research has shown that derivatives can undergo nucleophilic substitution on the quinoline portion. Specifically, 9H-isothiazolo[5,4-b]quinoline-3,4-diones that are substituted at the 7-position have been synthesized using palladium-catalyzed cross-coupling reactions. This demonstrates that the C7 position on the carbocyclic ring can be functionalized via transition-metal-catalyzed nucleophilic substitution reactions. These reactions are crucial for creating analogues with diverse functionalities.
Table 3: Synthesis of 7-Aryl-9H-isothiazolo[5,4-b]quinoline-3,4-diones via Palladium-Catalyzed Cross-Coupling
| Reactant | Coupling Partner | Catalyst System | Product Type | Reference |
| 7-Halo-9H-isothiazolo[5,4-b]quinoline-3,4-dione | Aromatic boronic acids or stannanes | Palladium catalyst (e.g., Pd(PPh₃)₄) | 7-Aryl-9H-isothiazolo[5,4-b]quinoline-3,4-dione |
Functional Group Interconversions on the this compound Scaffold
Functional group interconversions are crucial for the structural diversification of the this compound core, enabling the synthesis of analogues with modified properties. Research has primarily focused on the oxidation of the isothiazole sulfur atom.
One of the most notable transformations is the oxidation of the sulfur atom in the isothiazole ring. The reaction of isothiazolo[5,4-b]quinolines with 30% hydrogen peroxide (H₂O₂) in acetic acid at reflux temperature leads to the formation of 3(2H)-one-1,1-dioxideisothiazolo[5,4-b]quinolines. This transformation introduces both a carbonyl group and a sulfonyl group, significantly altering the electronic and physical properties of the original scaffold. The reaction is generally efficient and proceeds in a short time. For instance, the oxidation of the parent this compound yields the corresponding 1,1-dioxide derivative, which exhibits characteristic infrared (IR) absorptions for the lactam carbonyl (around 1774 cm⁻¹) and the >SO₂ group (strong absorptions at 1330 and 1126 cm⁻¹).
The table below summarizes the oxidation of substituted isothiazolo[5,4-b]quinolines to their 1,1-dioxide forms.
| Starting Material (Substituent R) | Reagents and Conditions | Product | Yield (%) | Ref. |
| H | 30% H₂O₂, Acetic Acid, Reflux | 3(2H)-one-1,1-dioxidethis compound | 72 | |
| 7-Methoxy | 30% H₂O₂, Acetic Acid, Reflux | 7-Methoxy-3(2H)-one-1,1-dioxidethis compound | 65 |
Ring Transformations and Rearrangement Reactions
The this compound nucleus can undergo transformations that involve the cleavage or rearrangement of its heterocyclic rings under specific conditions. These reactions lead to fundamentally different molecular architectures.
A significant ring transformation is the cleavage of the isothiazole ring upon treatment with a nucleophile. When this compound is subjected to methanolysis with sodium methoxide (B1231860) in methanol, a ring-opening reaction occurs. This reaction does not simply substitute a group on the ring but results in the cleavage of the N-S bond of the isothiazole moiety, leading to the formation of a ring-cleaved product, 3-cyanoquinoline-2(1H)-thione. This transformation highlights the susceptibility of the isothiazole ring within the fused system to nucleophilic attack.
The table below details the ring transformation of this compound.
| Starting Material | Reagents and Conditions | Product | Ref. |
| This compound | Sodium Methoxide, Methanol | 3-Cyanoquinoline-2(1H)-thione |
Information regarding skeletal rearrangements of the this compound nucleus is not extensively documented in the reviewed scientific literature. Therefore, to strictly adhere to the scope of this article, no examples of such rearrangements are provided.
Derivatization and Diversification of Isothiazolo 5,4 B Quinoline
Regioselective Functionalization of the Isothiazole (B42339) Moiety
The isothiazole ring of the isothiazolo[5,4-b]quinoline system offers specific sites for chemical modification, which can significantly influence the compound's properties.
The C-3 position of the isothiazole moiety has been a focal point for introducing various substituents. For instance, the synthesis of 3-methyl-9-alkyl-4,9-dihydroisothiazolo[5,4-b]quinolin-4-ones has been achieved through the reaction of substituted 2-alkylthio-3-acyl-4-quinolones with O-(mesitylenesulfonyl)hydroxylamine. Another approach involves the synthesis of isothiazolo[5,4-b]quinolines from 2-chloro-3-formylquinolines. This method proceeds through the formation of 2(1H)-thioquinoline-3-carboaldoximes, followed by cyclization with acetic anhydride (B1165640) to yield the this compound core.
While the provided search results focus heavily on the functionalization of the quinoline (B57606) portion and the C-3 position of the isothiazole ring, information regarding direct N-substitution of the isothiazole nitrogen within the isothiazolo[5,t4-b]quinoline framework is not explicitly detailed. Much of the synthetic effort has been directed towards the N-9 position of the quinoline ring, which significantly impacts biological activity. acs.orgnih.gov
Introduction of Substituents at Carbon Positions (e.g., C-3)
Systematic Functionalization of the Quinoline Moiety
The quinoline part of the this compound scaffold provides multiple positions for substitution, allowing for fine-tuning of the molecule's physicochemical and biological properties. acs.orgnih.gov
The peripheral positions of the quinoline ring, particularly C-6, C-7, and C-8, have been extensively studied to understand their role in the biological activity of isothiazoloquinolones (ITQs). acs.orgnih.gov
C-6 Position: The presence of a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibacterial agents. asm.org In the context of ITQs, removal of the C-6 fluorine has been shown to compromise anti-MRSA activity. acs.orgnih.gov
C-7 Position: The substituent at the C-7 position plays a crucial role in determining the antibacterial potency. Studies have shown that the anti-MRSA activity of ITQs decreases in the order of 6-isoquinolinyl > 4-pyridinyl > 5-dihydroisoindolyl > 6-tetrahydroisoquinolinyl. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions have been utilized to introduce various aromatic substituents at this position. nih.gov
C-8 Position: Substitution at the C-8 position can modulate both efficacy and cytotoxicity. The addition of a methoxy (B1213986) group at C-8 led to an increase in antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and a decrease in cytotoxicity. acs.orgnih.gov Conversely, replacing the C-8 carbon with a nitrogen atom was detrimental to anti-MRSA activity. acs.orgnih.gov
N-9 Position: The substituent at the N-9 position of the quinoline ring is critical for antibacterial activity. A cyclopropyl (B3062369) group at this position is often associated with potent activity. acs.orgnih.gov
The following table summarizes the effects of substitutions at these positions on anti-MRSA activity:
| Position | Substituent | Effect on Anti-MRSA Activity |
| C-6 | Removal of Fluorine | Decreased activity acs.orgnih.gov |
| C-7 | 6-Isoquinolinyl | High activity acs.orgnih.gov |
| C-7 | 4-Pyridinyl | Moderate activity acs.orgnih.gov |
| C-7 | 5-Dihydroisoindolyl | Lower activity acs.orgnih.gov |
| C-7 | 6-Tetrahydroisoquinolinyl | Lowest activity acs.orgnih.gov |
| C-8 | Methoxy | Increased activity acs.orgnih.gov |
| C-8 | Replacement with Nitrogen | Decreased activity acs.orgnih.gov |
The introduction of various side chains and polycyclic groups onto the this compound framework has been a key strategy in the development of new derivatives. For example, the synthesis of thiazolo[5,4-b]quinolines with a 2-[[(N,N-diethylamino)ethyl]amino] side chain at the C-2 position has been reported to exhibit significant antitumor activity. nih.gov The conformational flexibility and basicity of such side chains are considered important for their biological function. nih.gov
Furthermore, the incorporation of cyclic amino groups at the C-7 position, such as in 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dione, has resulted in compounds with strong in vitro anti-MRSA activity. acs.orgnih.gov
Substitution at Peripheral Positions (e.g., C-6, C-7, C-8, C-9)
Synthesis of Isothiazoloquinolone Variants
The synthesis of isothiazoloquinolone variants, specifically those with a dione (B5365651) functional group in the isothiazole ring (this compound-3,4-diones), has been a significant area of research. acs.orgnih.gov A general route to these compounds involves the reaction of 2-chloro-3-formylquinolines with sodium sulfide (B99878) and hydroxylamine (B1172632), followed by cyclization and subsequent oxidation. The oxidation of the resulting isothiazolo[5,4-b]quinolines with hydrogen peroxide in acetic acid yields the corresponding 3(2H)-one-1,1-dioxideisothiazolo[5,4-b]quinolines.
A notable example is the synthesis of 9-cyclopropyl-6-fluoro-7-aryl-9H-isothiazolo[5,4-b]quinoline-3,4-diones, which can be achieved through a Suzuki coupling reaction. This involves the reaction of 7-bromo-9-cyclopropyl-6-fluoro-9H-isothiazolo[5,4-b]quinoline-3,4-dione with a suitable boronic acid in the presence of a palladium catalyst. google.com
Development of Related Fused Heterocyclic Analogs
The structural framework of this compound has served as a template for the development of various fused heterocyclic analogs. By substituting the isothiazole or quinoline moieties with other heterocyclic rings, researchers have explored new chemical spaces and investigated the structure-activity relationships of these novel compounds. This section details the derivatization and diversification leading to related fused systems, specifically focusing on thiazolo[5,4-b]quinoline derivatives and isothiazolo[5,4-b]pyrazolo[4,3-e]pyridine hybrids.
Thiazolo[5,4-b]quinoline Derivatives
The isosteric replacement of the isothiazole ring in isothiazolo[5,4-b]quinolines with a thiazole (B1198619) ring has led to the synthesis of thiazolo[5,4-b]quinoline derivatives, a class of compounds that has demonstrated significant potential, particularly in the field of oncology.
New synthetic routes for 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines have been developed through the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles and 5-(arylamino)-4-carbamoylthiazoles, respectively. semanticscholar.orgresearchgate.net The synthesis of 9-(alkylamino)thiazolo[5,4-b]quinoline derivatives from thiazole precursors involves initial hydrolysis of esters to carboxylic acids, followed by reaction with thionyl chloride and an amine to form amides. researchgate.net However, the subsequent cyclization of these amides has proven to be challenging under various conditions. researchgate.net An alternative approach involves the preparation of 9-anilinothiazolo[5,4-b]quinoline derivatives by coupling substituted anilines with the novel intermediate, 9-chloro-2-(methylthio)thiazolo[5,4-b]quinoline. rsc.org
Extensive in vitro cytotoxicity screening of a wide array of these derivatives has been conducted against several cancer cell lines. semanticscholar.orgresearchgate.net Research has identified key structural features essential for potent antitumor activity. semanticscholar.org These include:
A positive charge density at the C-7 position of the quinoline ring.
The presence of a side chain with two basic nitrogen atoms at either the C-2 or C-9 position of the thiazoloquinoline skeleton.
A pKa value between 7.5 and 10 for the most basic center in the side chain.
Conformational flexibility of this basic side chain.
A notable finding is that the presence of a 2-[[(N,N-diethylamino)ethyl]amino] substituent at the C-2 position, combined with a fluorine atom at the C-7 position, confers the highest levels of activity. semanticscholar.orgresearchgate.net Specifically, 7-fluoro-2-[[(N,N-diethylamino)ethyl]amino]thiazolo[5,4-b]quinolines have shown significant cytotoxicity against mouse leukemic P-388, human lung carcinoma A-549, and human colon tumor HT-29 cell lines in vitro. researchgate.net
Furthermore, several 9-anilinothiazolo[5,4-b]quinoline derivatives have demonstrated the ability to bind to DNA in the nanomolar range. rsc.org One of the most effective compounds, 9-anilino-2-[[2-(N,N-diethylamino)ethyl]amino]thiazolo[5,4-b]quinoline, not only exhibited the best cytotoxic activity across multiple cell lines but also inhibited the incorporation of ¹⁴C-thymidine into DNA, suggesting that DNA interaction is a key part of its mechanism of action. rsc.orgnih.gov These findings underscore the potential of thiazolo[5,4-b]quinoline derivatives as a promising class of antitumoral agents. rsc.org
Isothiazolo[5,4-b]pyrazolo[4,3-e]pyridine Hybrids
The exploration of fused heterocyclic systems has also led to the synthesis of more complex structures, such as isothiazolo[5,4-b]pyrazolo[4,3-e]pyridine hybrids. These molecules combine the structural features of isothiazole, pyrazole (B372694), and pyridine (B92270) rings, creating a novel tetracyclic framework.
The synthesis of these intricate hybrids has been achieved through cyclocondensation reactions. Specifically, a [1+1] condensation reaction between 5-amino-1,2-azoles and 5-chloropyrazole-4-carbaldehydes at reflux in toluene (B28343) has been reported to yield isothiazolo[5,4-b]pyrazolo[4,3-e]pyridines. semanticscholar.org This method provides a direct route to construct the fused ring system by forming the central pyridine ring from the two heterocyclic precursors. semanticscholar.org
The development of these hybrid structures is part of a broader effort to create novel heterocyclic compounds with unique chemical and potentially biological properties. The fusion of the electron-deficient pyridine ring with the electron-rich pyrazole and isothiazole rings results in a complex electronic environment that may lead to interesting pharmacological activities. While the initial synthetic route has been established, further research is needed to fully explore the chemical diversity and biological potential of this class of compounds.
Structure Activity Relationship Sar Design Principles for Isothiazolo 5,4 B Quinoline Analogs
Identification of Key Structural Features for Molecular Recognition
Molecular recognition by a biological target is a nuanced process dictated by the specific three-dimensional arrangement of atoms and functional groups within the ligand. For the isothiazolo[5,4-b]quinoline scaffold, specific structural elements are critical for activity.
The type and placement of substituents on the this compound ring system are paramount in defining the biological activity of the resulting analogs. Research has shown that modifications at the C-6, C-7, and C-8 positions significantly affect the molecule's properties. acs.org
For instance, in a series of isothiazoloquinolones (ITQs) evaluated for antibacterial activity, the addition of a methoxy (B1213986) group at the C-8 position led to an increase in activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org Conversely, removing a fluorine atom from the C-6 position or replacing the C-8 carbon with a nitrogen atom diminished this activity. acs.org
The substituent at the C-7 position also plays a crucial role. When various aromatic groups were attached at C-7, the anti-MRSA activity was found to decrease in the order: 6-isoquinolinyl > 4-pyridinyl > 5-dihydroisoindolyl > 6-tetrahydroisoquinolinyl. acs.org This highlights the sensitivity of the target's binding pocket to the specific nature of the substituent at this position. The compound 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dione emerged as a particularly potent analog from these studies. acs.org
In a related scaffold, thiazolo[5,4-b]quinolines, a fluorine atom at the C-7 position was associated with the highest antitumor activities. nih.govacs.org This suggests that an electronegative group at this position may be a key feature for certain biological targets. Furthermore, the presence of a side chain with two basic nitrogen atoms at the C-2 or C-9 position was also found to be essential for significant antitumor activity in these related compounds. nih.govacs.org
Table 1: Impact of Substituents on the Biological Activity of this compound Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.
| Position | Substituent | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| C-6 | Removal of Fluorine | Decreased Activity | Anti-MRSA | acs.org |
| C-7 | 6-Isoquinolinyl | High Activity | Anti-MRSA | acs.org |
| C-7 | 4-Pyridinyl | Moderate Activity | Anti-MRSA | acs.org |
| C-7 | Fluorine | High Activity | Antitumor | nih.govacs.org |
| C-8 | Methoxy | Increased Activity | Anti-MRSA | acs.org |
| C-8 | Replacement with N | Decreased Activity | Anti-MRSA | acs.org |
| C-9 | Cyclopropyl (B3062369) | Favorable | Metabolic Stability |
Conformational analysis is a critical component of structure-based drug design, as the three-dimensional shape of a molecule dictates its ability to fit into a biological target's binding site. For this compound analogs, computational methods like density functional theory (DFT) have been employed to perform conformational analysis and calculate electrostatic potentials. scirp.org These studies help in understanding how the molecule presents itself for molecular recognition.
In the related thiazolo[5,4-b]quinoline series, conformational flexibility of a basic side chain at position C-2 or C-9 was identified as one of three essential features for antitumor activity. nih.govacs.org This suggests that while the core is rigid, a degree of flexibility in certain substituents is necessary to allow for optimal positioning and interaction within the binding site. Molecular docking studies further aid in visualizing these interactions. For instance, docking analysis of a potent thiazolo[5,4-b]pyridine (B1319707) derivative revealed that its N-heterocyclic core was directly involved in binding to a kinase through key hydrogen bond interactions. mdpi.com This highlights the importance of the core's conformation in orienting key interacting groups.
The fused, tricyclic heteroaromatic framework of this compound provides a rigid and planar scaffold. nih.govacs.org This planarity is a common feature in DNA-intercalating agents, which function by inserting themselves between the base pairs of DNA. clockss.org The rigidity of the fused system helps to minimize the entropic penalty upon binding to a target, which can contribute to higher binding affinity.
The thiazolo[5,4-d]thiazole (B1587360) system, another fused heterocycle, is noted for its rigid planar structure, which enables efficient intermolecular π–π overlap, a desirable feature for materials in organic electronics. researchgate.net This inherent structural rigidity in fused systems like this compound is a key design principle, providing a stable platform for the strategic placement of functional groups that will engage in specific molecular interactions.
Conformational Analysis in Structure-Based Design
Systematic Exploration of Substituent Effects
To refine the activity of lead compounds, a systematic exploration of how different substituents affect the molecule's electronic, steric, and hydrophobic/hydrophilic properties is necessary.
The electronic properties of substituents can dramatically alter the reactivity and interaction capabilities of the this compound core. Electron-withdrawing groups, such as fluorine or a nitro group, and electron-donating groups, like methoxy or methyl, can modify the electron density across the aromatic system. acs.orgscirp.org
For example, the presence of a fluorine atom at the C-7 position in thiazolo[5,4-b]quinolines was found to be crucial for high antitumor activity, which was linked to creating a positive charge density at the C-7 carbon. nih.govacs.org In studies of 3-arylisothiazolo[5,4-b]quinolin-4(9H)-ones, analogs were synthesized with different substituents on the C-3 aryl ring, including methyl, methoxy, and nitro groups, to probe the effect of their electronic contributions on binding to GABA-A receptors. scirp.org The introduction of an electron-withdrawing nitro group would be expected to have a significantly different electronic influence compared to an electron-donating methoxy group.
The intrinsic polarity of the heterocycle itself is often a dominant factor in its reactivity, for example, in directing site-selectivity in cross-coupling reactions. rsc.org However, the electronic perturbations from substituents can fine-tune these properties for optimal biological activity.
The size, shape, and polarity of substituents determine the steric and hydrophobic/hydrophilic profile of the analog, which are critical for its fit within a binding pocket and its pharmacokinetic properties.
The introduction of a cyclopropyl group at the N-9 position is a common strategy in quinolone-based agents. This group is thought to enhance metabolic stability by minimizing oxidative metabolism. Furthermore, the combination of a cyclopropyl group and a fluorine atom can enhance membrane permeability, which is a crucial factor for a compound's absorption.
In the context of anti-MRSA activity, the comparison of different aryl and heteroaryl groups at the C-7 position demonstrated a clear steric and/or hydrophobic preference, with the bulkier 6-isoquinolinyl group being the most effective. acs.org In contrast, for thiazolo[5,4-b]pyridine kinase inhibitors, a bulky group could hinder binding, whereas a trifluoromethylphenyl group enhanced activity by fitting into a hydrophobic pocket. This illustrates that steric and hydrophobic requirements are highly target-dependent. The balance between hydrophobic and hydrophilic character is also crucial; for instance, a side chain with basic nitrogens, which would be protonated and hydrophilic at physiological pH, was found to be essential for the antitumor activity of certain thiazolo[5,4-b]quinoline analogs. nih.govacs.org
Electronic Contributions of Functional Groups
Scaffold Transformation and Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a promising lead compound to improve its drug-like properties. For this compound analogs, this involves a variety of strategies, including bioisosteric replacements, scaffold hopping, and the rational design of hybrid molecules.
Bioisosteric Replacements within the Isothiazole (B42339) Moiety
Bioisosterism refers to the substitution of an atom or group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a compound with similar biological activity. This strategy is a cornerstone of medicinal chemistry for optimizing lead compounds. In the context of isothiazolo[5,4-b]quinolines, the isothiazole ring itself can be considered a successful bioisosteric replacement for the 3-carboxy group found in traditional quinolone antibacterials. semanticscholar.org This fundamental change in the scaffold has given rise to a series of potent cytotoxic agents, demonstrating that significant structural modifications can lead to new pharmacological activities. semanticscholar.org
Further exploration of bioisosteric replacements can involve modifications within the isothiazole ring itself or its substituents. For instance, in a related series of antileishmanial quinolines, the introduction of isothiazole, alongside other five-membered heterocycles like thiazole (B1198619) and thiadiazole, at the C-4 position maintained micromolar activity. mdpi.com This suggests that the electronic and steric properties of the isothiazole moiety are well-suited for biological interactions within this class of compounds.
The concept extends to replacing other parts of the molecule as well. For example, in the development of cannabinoid receptor antagonists, thiazoles, triazoles, and imidazoles were successfully designed as bioisosteres for a 1,5-diarylpyrazole motif, demonstrating the interchangeability of certain heterocyclic rings while maintaining biological function. nih.gov Such principles can be applied to the isothiazolo[5,t4-b]quinoline scaffold to explore new chemical space and potentially discover analogs with improved properties.
Core Structure Diversification via Scaffold Hopping
Scaffold hopping is a more drastic lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. niper.gov.in This approach is particularly useful for escaping undesirable physicochemical properties, toxicity issues, or existing patent landscapes. niper.gov.inresearchgate.net The goal is to identify novel core structures that can present the key pharmacophoric features in a similar spatial arrangement to the original lead compound. researchgate.net
Another approach involves more subtle changes, such as replacing one of the rings within the this compound system. For instance, replacing the quinoline (B57606) portion with a pyridine (B92270) could lead to isothiazolo[5,4-b]pyridines, which have been investigated as selective GAK inhibitors. acs.org Conversely, the isothiazole ring could be replaced by other five-membered heterocycles, a strategy that has proven effective in mitigating metabolic liabilities in other compound series. nih.gov
Modern drug discovery heavily relies on computational methods to guide scaffold hopping efforts. researchgate.net These in silico techniques can rapidly screen large virtual libraries of compounds to identify those that are predicted to have the desired biological activity. thieme-connect.com
One common approach is ligand-based virtual screening , which uses the structure of a known active compound, such as an this compound derivative, to find other molecules with similar features. thieme-connect.com This can involve searching for compounds with a similar 3D shape or pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity.
Structure-based virtual screening , on the other hand, utilizes the 3D structure of the biological target, such as an enzyme or receptor. thieme-connect.com By docking virtual compounds into the binding site of the target, researchers can predict which molecules are likely to bind and exert a biological effect. This method can identify novel scaffolds that fit the binding site, even if they bear little resemblance to the original ligand.
Hybrid techniques that combine both ligand- and structure-based approaches are also employed to increase the chances of finding promising new scaffolds. thieme-connect.com These computational tools can help prioritize which novel scaffolds to synthesize and test, saving significant time and resources in the drug discovery process. nsf.gov
Scaffold hopping can be a powerful tool to overcome various challenges encountered during lead optimization. One of the most significant challenges is managing a compound's metabolic stability. nih.gov Electron-rich aromatic systems are often susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov By replacing an electron-rich scaffold with a more electron-poor one, it is often possible to reduce metabolic clearance. nih.gov For example, replacing a quinoline ring with a more electron-deficient heterocycle like a pyridine can be a viable strategy. nih.gov
Poor physicochemical properties, such as low solubility or permeability, can also be addressed through scaffold modification. A new scaffold might introduce functional groups that improve solubility or alter the molecule's lipophilicity to enhance its ability to cross cell membranes. For instance, the introduction of a more rigid, spirocyclic scaffold can be used to fine-tune the geometric properties of a molecule and improve its drug-like characteristics. spirochem.com
Computational Approaches to Scaffold Hopping
Rational Design of Hybrid Scaffolds
In the context of the this compound core, one could envision creating hybrids by attaching other known bioactive moieties. For example, quinoline itself is a well-known scaffold in drugs with a wide range of activities, including antimalarial, antibacterial, and anticancer properties. mdpi.comresearchgate.net Hybrid molecules combining the this compound core with other heterocyclic systems known for their biological activity, such as thiazoles, pyrazoles, or indoles, could lead to novel compounds with enhanced or unique therapeutic properties. researchgate.netdovepress.com
The design of such hybrids is often guided by a deep understanding of the structure-activity relationships of both parent scaffolds. The linker used to connect the two pharmacophores is also a critical design element, as its length and flexibility can significantly impact the biological activity of the hybrid molecule.
Advanced Spectroscopic and Structural Characterization of Isothiazolo 5,4 B Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of isothiazolo[5,4-b]quinoline derivatives. acs.org Through a combination of one- and two-dimensional experiments, a complete picture of the molecular framework can be assembled.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, this compound, signals for the aromatic protons appear in the downfield region, typically between δ 7.7 and 9.2 ppm. scispace.com For instance, the H-4 proton often appears as a singlet around δ 9.2, while the proton on the isothiazole (B42339) ring (HC=N) resonates as a singlet near δ 8.9. Protons on the quinoline (B57606) ring (H-5, H-6, H-7, H-8) exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The introduction of substituents, such as a methyl group, causes predictable shifts in the signals of nearby protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, the carbon atoms of the fused aromatic system typically resonate in the range of δ 119 to 161 ppm. scispace.com The chemical shifts provide clues about the electronic environment of each carbon, distinguishing between carbons in the quinoline and isothiazole portions of the molecule.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data recorded in DMSO-d6. Source: scispace.com
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 3 | 8.57 (s) | 160.4 |
| 4 | 8.26 (s) | 136.6 |
| 5 | 7.98 (m) | 128.1 |
| 6 | 7.70 (m) | 126.1 |
| 7 | 7.84 (m) | 129.9 |
| 8 | 7.84 (m) | 119.3 |
| 3a | - | 127.3 |
| 4a | - | 151.2 |
| 8a | - | 128.0 |
| 9a | - | 146.6 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei. researchgate.net Techniques such as COSY, HSQC, and HMBC are routinely employed in the characterization of this compound precursors and derivatives. ijpsdronline.comijpsdronline.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace the proton-proton networks within the quinoline portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹JCH coupling). columbia.edu This allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This is arguably the most powerful tool for this class of compounds, as it connects structural fragments. It can establish connectivity between protons and non-protonated (quaternary) carbons, which is essential for confirming the fusion of the isothiazole and quinoline rings and for determining the precise location of substituents. ijpsdronline.comijpsdronline.com
One-Dimensional NMR Techniques (¹H, ¹³C)
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies
Mass spectrometry is a primary technique for determining the molecular weight of this compound derivatives and for gaining structural insights through the analysis of fragmentation patterns.
For the parent compound, this compound, mass spectrometry confirms the molecular formula C₁₀H₆N₂S with a molecular ion peak ([M]⁺) observed at an m/z (mass-to-charge ratio) of 186. scispace.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. While specific fragmentation pathways are highly dependent on the substitution pattern, studies on related fused quinoline systems show that fragmentation often involves cleavages of the heterocyclic rings and the loss of substituents. nih.gov For example, fragmentation of a related precursor, 2-chloro-8-methyl-3-formylquinoline, showed the loss of the formyl group (-CHO) and hydrogen chloride (HCl). ijpsdronline.com This suggests that this compound derivatives would similarly lose substituents from the core structure.
Table 2: Key Mass Spectrometry Data for this compound Source: scispace.com
| Analysis | Observed m/z | Interpretation |
|---|---|---|
| GC-MS | 186 | Molecular Ion Peak [M]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum is characterized by absorptions typical of a fused aromatic heterocyclic system. scispace.com Key absorptions include C-H stretching from the aromatic rings and multiple C=C and C=N bond stretching vibrations within the fused ring system. scispace.com The absence of strong absorptions for groups like O-H or N-H in the parent compound is also a key diagnostic feature. For substituted derivatives, new characteristic bands appear, such as strong absorptions for the >SO₂ group around 1330 and 1126 cm⁻¹ in oxidized derivatives.
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Source: scispace.com
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3062 | Aromatic C-H Stretch |
| 1632, 1604, 1576 | Aromatic C=C and C=N Ring Stretching |
| 1489, 1308 | Aromatic Ring Vibrations |
X-ray Crystallography for Solid-State Structure and Stereochemical Assignment
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The molecular structures of several complex this compound derivatives have been unambiguously established using this powerful technique. acs.org It is the gold standard for confirming the regiochemistry of substitution and the stereochemistry of any chiral centers within the molecule. The resulting crystal data is often provided in publications as a Crystallographic Information File (CIF), allowing for detailed examination of the molecular structure. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the this compound core. The extended conjugation resulting from the fusion of the quinoline and isothiazole rings leads to absorption of light in the UV or visible region. Studies on related quinoline derivatives show strong absorption bands (λmax), and the position and intensity of these bands are influenced by substituents on the aromatic core. researchgate.netacs.org
Closely related heterocyclic systems, such as isothiazolo[5,4-b]pyridines, have been shown to exhibit fluorescence. nih.gov These studies reveal that the emission properties are sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov This suggests that this compound derivatives are also likely to be fluorescent and possess photophysical properties that could be tuned by altering the substitution pattern, making them of interest for applications in materials science and as fluorescent probes. researchgate.net
Advanced Analytical Techniques for Purity and Identity Confirmation
The rigorous confirmation of purity and structural identity is a critical aspect of the chemical analysis of novel heterocyclic compounds such as this compound derivatives. While standard spectroscopic methods like NMR and IR provide foundational structural information, advanced analytical techniques are indispensable for achieving the high degree of certainty required for research and potential applications. These techniques offer superior sensitivity, selectivity, and the ability to resolve complex mixtures, making them essential for identifying and quantifying impurities, confirming molecular formulas, and providing unambiguous structural elucidation.
The challenges in the synthesis of quinoline derivatives can lead to the formation of byproducts and impurities that may be difficult to remove using common purification methods like crystallization or standard column chromatography. Therefore, the use of advanced chromatographic and mass spectrometric techniques is not just beneficial, but often necessary to ensure the quality of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound derivatives. Its high resolving power allows for the separation of the main compound from starting materials, intermediates, and byproducts. The purity of final compounds is typically verified to be greater than 95% by HPLC analysis.
A typical HPLC method for a related class of compounds, such as isothiazolo[4,3-b]pyridines, which can be adapted for this compound derivatives, would involve a reversed-phase column and a gradient elution system. The data below illustrates a representative set of conditions.
| Parameter | Condition |
|---|---|
| Instrumentation | Shimadzu HPLC with LC-20AT pump, DGU-20A5 degasser, SPD-20A UV-VIS detector |
| Column | Symmetry C18, 5 µm, 4.6 mm × 150 mm |
| Mobile Phase | Gradient elution of H₂O/CH₃CN from 95/5 to 5/95 over 25 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV-VIS at a specific wavelength (e.g., 254 nm) |
| Purity Assessment | >95% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For even more rapid and sensitive analyses, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed. This technique combines the high-resolution separation of UPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for detecting and quantifying trace-level impurities.
UPLC systems use columns with smaller particle sizes (<2 µm), which provides faster and more efficient separations compared to traditional HPLC. The coupling to a tandem mass spectrometer (MS/MS) allows for Multiple Reaction Monitoring (MRM), a highly specific and quantitative detection method. In an MRM experiment, a specific precursor ion (the molecular ion of the target compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and improving detection limits.
A UPLC-MS/MS method for the analysis of this compound derivatives would be developed and validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). The method can be used for the simultaneous quantification of the main compound and any potential genotoxic impurities.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of this compound derivatives. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This high accuracy allows for the determination of a unique elemental formula for the measured mass, thus confirming the identity of the compound and distinguishing it from other compounds with the same nominal mass. For example, the molecular formula for the parent this compound is C₁₀H₆N₂S, with a computed monoisotopic mass of 186.02516937 Da. nih.gov HRMS would be able to confirm this exact mass, providing strong evidence for the compound's identity.
HRMS is also invaluable for the structural elucidation of unknown impurities or degradation products. By obtaining the accurate mass of a product, its elemental composition can be determined, which is a critical first step in its identification.
Forced Degradation Studies and Impurity Profiling
Forced degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then separated and characterized, often using UPLC coupled with HRMS (UPLC-HRMS). This approach allows for the comprehensive profiling of impurities that could arise during the synthesis, storage, or handling of this compound derivatives. The identification of these degradation products is crucial for establishing the safety and efficacy of a potential therapeutic agent.
The table below summarizes the advanced analytical techniques and their primary applications in the characterization of this compound derivatives.
| Technique | Primary Application | Key Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Percentage purity, retention time, separation of components |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Trace-level impurity quantification, pharmacokinetic studies | High-sensitivity detection, quantification of analytes in complex matrices, metabolic stability |
| High-Resolution Mass Spectrometry (HRMS) | Identity confirmation, structural elucidation of unknowns | Accurate mass, elemental composition, molecular formula confirmation |
| UPLC-HRMS in Forced Degradation Studies | Stability assessment, impurity profiling | Identification of degradation products, understanding of degradation pathways |
Computational Chemistry in Isothiazolo 5,4 B Quinoline Research
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are pivotal in understanding how Isothiazolo[5,4-b]quinoline derivatives interact with biological targets. These methods are instrumental in the design of new therapeutic agents by simulating the binding of these ligands to the active sites of proteins and enzymes.
For instance, molecular modeling has been employed to investigate the interaction of this compound analogues with various biological targets, including DNA gyrase and topoisomerase IV, which are crucial for antibacterial activity. ontosight.aiacs.org Studies have shown that the substitution pattern on the this compound scaffold significantly influences binding affinity and inhibitory activity. For example, the addition of a methoxy (B1213986) group at the C-8 position has been shown to increase antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org
In the context of GABAA receptors, molecular modeling has been used to design 3-arylisothiazolo[5,4-b]quinolin-4(9H)-ones as potent ligands for the benzodiazepine (B76468) binding site. semanticscholar.orgscirp.org These studies suggest that a higher electron density at the N-2 nitrogen of the isothiazole (B42339) ring and the carbonyl oxygen enhances interaction with hydrogen bond donor sites on the receptor. semanticscholar.orgscirp.org
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of this compound derivatives. These calculations are fundamental to elucidating reaction mechanisms and predicting the stability of different molecular conformations.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and charge distribution, is crucial for understanding the reactivity and interaction capabilities of this compound compounds. The difference in the sulfur oxidation state between isothiazole and thiazole (B1198619) analogues, for instance, alters the electronic properties of the molecule.
DFT quantum chemical calculations have been used to investigate the mechanistic aspects of reactions involving related heterocyclic systems, providing insights into the electronic factors that govern reactivity. researchgate.net The distribution of electron density is a key factor in determining how these molecules interact with biological targets. For example, a higher electron density on specific atoms can lead to stronger hydrogen bonding with receptor sites. semanticscholar.orgscirp.org
Conformational Analysis and Energy Landscapes
Conformational analysis is used to determine the preferred three-dimensional arrangements of this compound derivatives. By calculating the energy of different conformers, researchers can identify the most stable structures and understand their dynamic behavior. This is particularly important for flexible molecules, as their biological activity often depends on their ability to adopt a specific conformation to fit into a binding site. Molecular mechanics optimization and molecular dynamics methods have been used to identify the optimized steric and energetic configurations of related quinolone derivatives. clockss.org
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify new lead compounds from large chemical databases. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.
A ligand-based pharmacophore model was developed based on the structures of sparfloxacin (B39565) and ACH-702, known potent fluoroquinolone and isothiazoloquinolone compounds, to screen a combinatorial library of 3850 compounds. researchgate.net This approach, combined with QSAR, successfully predicted highly active antimycobacterial agents. researchgate.net Similarly, a structure-based pharmacophore has been used to screen for inhibitors of VEGFR-2 kinase, leading to the identification of novel benzo[d]isothiazole derivatives. thieme-connect.com These computational screening methods significantly accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and biological testing. researchgate.netnih.govacs.org
Prediction of Synthetic Pathways and Reaction Mechanisms
Computational chemistry can also be used to predict feasible synthetic routes and to elucidate the mechanisms of chemical reactions involved in the synthesis of Isothiazolo[5,4-b]quinolines. For example, the synthesis of Isothiazolo[5,4-b]quinolines can be achieved from 2-chloro-3-formylquinolines through a sequence of reactions involving sodium sulfide (B99878) and hydroxylamine (B1172632), followed by cyclization. researchgate.net Computational studies can help in understanding the intricacies of these reaction steps, such as the Beckmann rearrangement that can occur as a competing pathway. By modeling the transition states and intermediates of a reaction, chemists can predict the most likely reaction products and optimize reaction conditions to favor the desired outcome.
Future Perspectives in Isothiazolo 5,4 B Quinoline Research
Emerging Synthetic Methodologies
The development of novel and efficient synthetic routes is paramount for expanding the chemical space of isothiazolo[5,4-b]quinoline derivatives and enabling further biological evaluation. While traditional methods often require harsh conditions, such as high temperatures, newer approaches are focusing on milder and more sustainable alternatives. mdpi.com
One promising avenue is the use of organo-photoredox catalysis. This technique allows for the generation of iminyl radicals from α-imino-oxy acids through a single-electron transfer (SET) mechanism, facilitating the formation of the crucial N–S bond under ambient conditions. mdpi.com This method avoids the need for transition metals and stoichiometric oxidants, aligning with the principles of green chemistry. mdpi.com
Another area of innovation lies in the utilization of novel starting materials and cyclization strategies. For instance, the synthesis of isothiazolo[5,4-b]quinolines from 2-chloro-3-formylquinoline highlights the versatility of readily available quinoline (B57606) precursors. ijpsdronline.com Furthermore, the development of metal-free synthesis methods for related benzo[d]isothiazoles suggests potential applicability to the this compound system, offering pathways that are both cost-effective and environmentally friendly. arkat-usa.org The exploration of domino reactions and multi-component reactions could also streamline the synthesis process, allowing for the rapid assembly of complex molecular architectures from simple starting materials.
| Methodology | Key Features | Potential Advantages |
| Organo-photoredox Catalysis | Utilizes light and an organic photocatalyst to initiate reactions. mdpi.com | Mild reaction conditions, avoids transition metals, environmentally friendly. mdpi.com |
| Novel Starting Materials | Employs versatile precursors like 2-chloro-3-formylquinoline. ijpsdronline.com | Access to a wider range of derivatives, potential for simplified synthetic routes. |
| Metal-Free Synthesis | Avoids the use of metal catalysts. arkat-usa.org | Cost-effective, reduced environmental impact, avoids metal contamination in final products. |
| Domino Reactions | Multiple bond-forming reactions occur in a single synthetic operation. | Increased efficiency, reduced waste, and purification steps. |
Innovations in Molecular Design Strategies
Future molecular design strategies for this compound analogues will likely focus on optimizing their interactions with biological targets to enhance potency and selectivity. Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort, guiding the rational design of new derivatives.
Key areas for structural modification include:
Substitution on the Quinoline Ring: The introduction of various substituents on the quinoline core can significantly impact biological activity. For example, in the related thiazolo[5,4-b]quinoline series, a fluorine atom at the C-7 position was associated with high antitumor activity. nih.gov
Side Chain Modification: The nature and position of side chains are critical. For thiazolo[5,4-b]quinolines, a side chain at the C-2 or C-9 position containing two basic nitrogen atoms and a specific pKa range was found to be essential for antitumor properties. nih.gov Similar systematic explorations of side chains on the this compound scaffold are warranted.
Hybrid Molecules: The concept of creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising strategy. researchgate.net This approach aims to develop compounds with dual or synergistic modes of action.
The design of new derivatives will also be informed by the biological targets of interest. For instance, if targeting kinases, which are often implicated in cancer, the design will focus on features that promote binding to the ATP-binding site.
| Design Strategy | Rationale | Example from Related Scaffolds |
| Quinoline Ring Substitution | To modulate electronic properties, solubility, and target interactions. | A fluorine atom at C-7 in thiazolo[5,4-b]quinolines enhanced antitumor activity. nih.gov |
| Side Chain Variation | To optimize binding affinity, selectivity, and pharmacokinetic properties. | A basic side chain at C-2 or C-9 was crucial for the activity of thiazolo[5,4-b]quinolines. nih.gov |
| Molecular Hybridization | To combine the therapeutic benefits of multiple pharmacophores. researchgate.net | Hybrid molecules of quinoline and thiazole (B1198619) have shown potent antimicrobial activity. researchgate.net |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is becoming increasingly indispensable in modern drug discovery and will be crucial for advancing this compound research.
Computational methods can accelerate the discovery process in several ways:
Virtual Screening: Large libraries of virtual this compound derivatives can be screened against a biological target to identify promising candidates for synthesis.
Molecular Docking: This technique can predict the binding mode and affinity of a compound within the active site of a protein, providing insights into the molecular basis of its activity. rsc.org This understanding can guide the rational design of more potent inhibitors.
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like profiles.
Experimental approaches are essential for validating computational predictions and providing concrete data:
Chemical Synthesis: The synthesis of computationally prioritized compounds is the first step in their experimental evaluation.
In Vitro Biological Assays: These assays are used to determine the biological activity of the synthesized compounds against specific targets or in cell-based models.
Structural Biology: Techniques like X-ray crystallography can provide high-resolution structural information about how a compound binds to its target, confirming and refining the predictions from molecular docking.
A powerful example of this integrated approach is the use of molecular modeling to understand why certain newly synthesized isothiazolo[4,5-b]pyridines were inactive as GAK inhibitors, despite their structural similarity to known active compounds. rsc.org This demonstrates the ability of computational tools to rationalize experimental outcomes and guide future design efforts.
By employing a continuous feedback loop where computational predictions guide experimental work, and experimental results refine computational models, researchers can navigate the vast chemical space of isothiazolo[5,4-b]quinolines more efficiently and effectively. This integrated strategy holds the key to unlocking the full therapeutic potential of this promising heterocyclic system.
Q & A
Q. What synthetic strategies are commonly employed to prepare isothiazolo[5,4-b]quinoline derivatives, and how do reaction conditions influence yield?
this compound derivatives are synthesized via cyclization reactions using precursors like 2-chloro-3-formylquinolines. For example, sodium sulfide and hydroxylamine sequences followed by acetic anhydride-mediated cyclization yield the core structure . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products and improve yields. Substituent introduction at the 2- or 9-position is achieved through nucleophilic substitution or coupling reactions with amines/thiols .
Q. How do structural modifications at the 2-position of thiazolo[5,4-b]quinoline derivatives affect cytotoxic activity?
Substituents at the 2-position, particularly aliphatic amines or diethylaminoethyl groups, enhance cytotoxicity by promoting DNA intercalation and topoisomerase inhibition. Removal of these groups reduces activity, as shown in Hela and K-562 cell line assays . For instance, compound 7 (9-anilino-2-[[2-(N,N-diethylamino)ethyl]amino]thiazolo[5,4-b]quinoline) exhibited IC₅₀ values <1 µM, while unsubstituted analogues showed negligible activity .
Q. What in vitro assays are used to evaluate the cytotoxic potential of this compound derivatives?
Standard assays include:
- MTT assay for cell viability quantification.
- TUNEL assay to detect apoptosis via DNA fragmentation.
- DNA binding studies (e.g., ethidium bromide displacement) to assess intercalation capacity . These methods are validated using positive controls like m-amsacrine (a known DNA intercalator) .
Advanced Research Questions
Q. How do molecular modeling studies elucidate the DNA-binding mechanisms of this compound derivatives?
Docking simulations reveal that planar aromatic cores intercalate between DNA base pairs, while 2-position substituents stabilize interactions via hydrogen bonding or electrostatic forces. For example, derivatives with (2-(azacycloalkyl)ethyl)amino groups showed stronger binding to the DNA minor groove, correlating with experimental intercalation data . Computational models also predict binding affinity rankings consistent with cytotoxicity assays .
Q. What experimental approaches resolve contradictions in cytotoxicity data across different cancer cell lines?
Discrepancies (e.g., high activity in leukemia but low efficacy in breast cancer) are addressed by:
- Mechanistic profiling : Comparing topoisomerase inhibition vs. DNA damage pathways using Western blotting for γ-H2AX or p53 markers.
- Pharmacokinetic studies : Assessing cellular uptake differences via LC-MS quantification of intracellular drug concentrations .
- Combination therapy screens : Testing synergy with cisplatin or imatinib to identify context-dependent efficacy .
Q. How does the substitution pattern on the aniline ring influence the antitumor activity of 9-anilinothiazolo[5,4-b]quinoline derivatives?
Electron-withdrawing groups (e.g., chloro, nitro) on the aniline ring enhance DNA binding by increasing planarity and π-π stacking. In contrast, bulky substituents reduce intercalation efficiency. Structure-activity relationship (SAR) studies show that 3-chlorophenyl derivatives exhibit superior activity compared to para-substituted analogues .
Q. What strategies optimize the synergistic effects of this compound derivatives with chemotherapeutics like cisplatin?
Synergy is maximized by:
- Sequential dosing : Pretreatment with D3CLP (a thiazoloquinoline derivative) sensitizes cervical cancer cells to cisplatin by downregulating DNA repair proteins (e.g., ERCC1) .
- Dose-response matrices : Calculating combination indices (CI) using the Chou-Talalay method to identify non-antagonistic ratios .
Q. How are oxidation products of isothiazolo[5,4-b]quinolines (e.g., 3[2H]-one-1,1-dioxide derivatives) synthesized and characterized?
Oxidation with H₂O₂ in acetic acid converts the isothiazole ring to a 1,1-dioxide moiety, confirmed by NMR and mass spectrometry. These products exhibit altered electronic properties, impacting DNA binding and cytotoxicity. For example, sulfone derivatives show reduced intercalation but enhanced topoisomerase II inhibition .
Methodological Guidance
Q. What analytical techniques validate the purity and stability of this compound derivatives under physiological conditions?
Q. How are molecular dynamics simulations applied to predict the pharmacokinetic properties of novel derivatives?
Simulations model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
